molecular formula C22H34N4O3 B5562576 3-{3-[cyclohexyl(methyl)amino]propyl}-8-(1H-pyrrol-2-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

3-{3-[cyclohexyl(methyl)amino]propyl}-8-(1H-pyrrol-2-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Cat. No.: B5562576
M. Wt: 402.5 g/mol
InChI Key: BPVWGPBJXCEKNR-UHFFFAOYSA-N
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Description

3-{3-[cyclohexyl(methyl)amino]propyl}-8-(1H-pyrrol-2-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one is a useful research compound. Its molecular formula is C22H34N4O3 and its molecular weight is 402.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 402.26309096 g/mol and the complexity rating of the compound is 585. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Antidiabetic Applications

Compounds with structural similarities to "3-{3-[cyclohexyl(methyl)amino]propyl}-8-(1H-pyrrol-2-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one" have been explored for their therapeutic potential. For instance, the development of spirothiazolidines and related analogs has shown significant anticancer activities against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines. Additionally, certain compounds demonstrated higher therapeutic indices as alpha-amylase and alpha-glucosidase inhibitors, indicating potential antidiabetic applications (Flefel et al., 2019).

Synthesis and Biological Activity

Research has also focused on the synthesis of biologically active compounds using structures similar to "this compound". For example, the intermolecular Ugi reaction involving gabapentin, glyoxal, and cyclohexyl isocyanide or aromatic aldehyde and tert-butyl isocyanide has been developed to produce novel classes of compounds with potential biological activities, highlighting the versatility of these structures in synthesizing bioactive molecules (Amirani Poor et al., 2018).

Nematicidal Activity

The synthesis of spiro compounds, such as 2‐(1H‐Benzo[d]imidazol‐2‐ylmethyl)‐4‐aryl‐1‐thia‐4‐azaspiro[4.5]decan‐3‐one, has revealed nematicidal activity, offering a new avenue for agricultural applications. These findings demonstrate the utility of such spirocyclic compounds in developing new nematicides (Srinivas et al., 2008).

Material Science and Medicinal Chemistry

In the realm of material science and medicinal chemistry, the structural complexity and functional versatility of spiro compounds akin to "this compound" are being leveraged. Their synthesis and application are being explored to develop materials with unique properties and molecules with therapeutic potential, underscoring the broad applicability of these structures in scientific research (Conde et al., 2015).

Properties

IUPAC Name

3-[3-[cyclohexyl(methyl)amino]propyl]-8-(1H-pyrrole-2-carbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N4O3/c1-24(18-7-3-2-4-8-18)13-6-14-26-17-22(29-21(26)28)10-15-25(16-11-22)20(27)19-9-5-12-23-19/h5,9,12,18,23H,2-4,6-8,10-11,13-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPVWGPBJXCEKNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCN1CC2(CCN(CC2)C(=O)C3=CC=CN3)OC1=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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